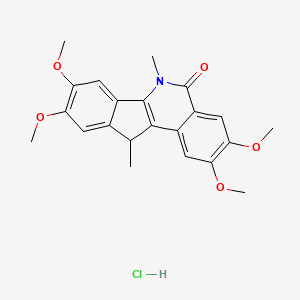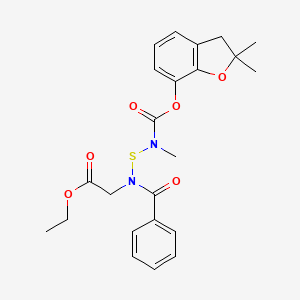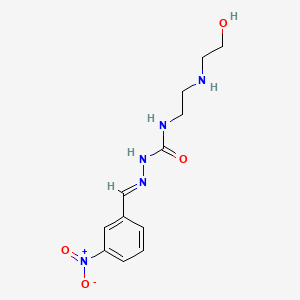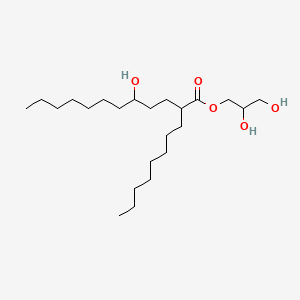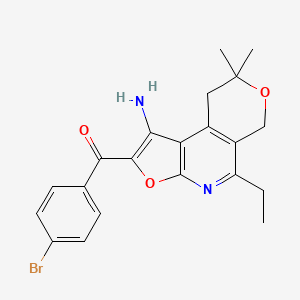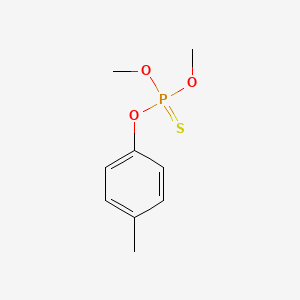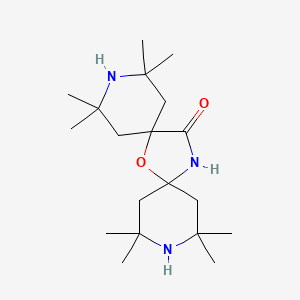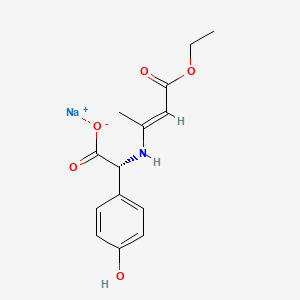
Sodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ester, an amide, and a phenolic group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate typically involves multiple steps:
Formation of the Ethoxy Group: The ethoxy group can be introduced through an esterification reaction involving ethanol and an appropriate carboxylic acid derivative.
Phenolic Group Introduction: The phenolic group can be introduced through a substitution reaction involving a phenol derivative and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation reactions using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The carbonyl group in the ester and amide can be reduced to alcohols and amines, respectively.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as halogens and nitro groups can be introduced using reagents like bromine and nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated and nitrated phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Acetate: A simple ester with similar ester functional group.
Acetaminophen: Contains a phenolic group and is used for its analgesic properties.
4-Hydroxycoumarin: Contains a phenolic group and is used in the synthesis of anticoagulants.
Uniqueness
Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate is unique due to its combination of ester, amide, and phenolic groups, which provide a versatile platform for various chemical reactions and applications. Its potential therapeutic properties also distinguish it from simpler compounds.
Eigenschaften
CAS-Nummer |
83515-98-4 |
|---|---|
Molekularformel |
C14H16NNaO5 |
Molekulargewicht |
301.27 g/mol |
IUPAC-Name |
sodium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C14H17NO5.Na/c1-3-20-12(17)8-9(2)15-13(14(18)19)10-4-6-11(16)7-5-10;/h4-8,13,15-16H,3H2,1-2H3,(H,18,19);/q;+1/p-1/b9-8+;/t13-;/m1./s1 |
InChI-Schlüssel |
LYGHYIKPFDIFPR-CZYCHUAMSA-M |
Isomerische SMILES |
CCOC(=O)/C=C(\C)/N[C@H](C1=CC=C(C=C1)O)C(=O)[O-].[Na+] |
Kanonische SMILES |
CCOC(=O)C=C(C)NC(C1=CC=C(C=C1)O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


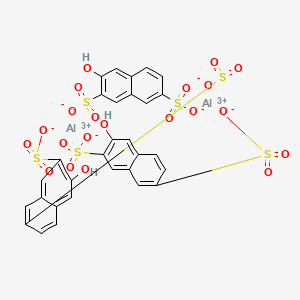
![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)
